molecular formula C19H21FN2O3 B5291541 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one

3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one

Cat. No. B5291541
M. Wt: 344.4 g/mol
InChI Key: PYFABDJGYCGIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one, also known as FLX-787, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as TRPA1 antagonists, which are compounds that block the activity of the TRPA1 ion channel. The TRPA1 ion channel is involved in the perception of pain and inflammation, and its modulation has been proposed as a potential therapeutic strategy for a variety of conditions.

Mechanism of Action

3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one is a TRPA1 antagonist, which means that it blocks the activity of the TRPA1 ion channel. The TRPA1 ion channel is involved in the perception of pain and inflammation, and its modulation has been proposed as a potential therapeutic strategy for a variety of conditions. By blocking the activity of this ion channel, 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one may reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce muscle cramps and spasms in animal models. It has also been shown to reduce pain and inflammation in animal models of inflammatory pain. In addition, 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one has been shown to have a good safety profile in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one for lab experiments is its specificity for the TRPA1 ion channel. This means that it can be used to study the role of this ion channel in various physiological processes. However, one limitation of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one is its relatively low potency, which means that high concentrations of the compound may be required to achieve the desired effect.

Future Directions

There are several potential future directions for research on 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one. One area of interest is its potential use as a treatment for other conditions that involve the TRPA1 ion channel, such as chronic pain and neuropathic pain. Another area of interest is the development of more potent TRPA1 antagonists that could be used at lower concentrations. Finally, there is interest in understanding the mechanism of action of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one in more detail, which could lead to the development of more effective TRPA1 antagonists.

Synthesis Methods

The synthesis of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one has been described in several publications. One of the most commonly used methods involves the reaction of 3-cyano-1,4,6-trimethylpyridin-2(1H)-one with 4-fluorophenyl isocyanate in the presence of a morpholine catalyst. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its potential use as a treatment for muscle cramps and spasms. Several clinical trials have been conducted to evaluate the safety and efficacy of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one for this indication, with promising results.

properties

IUPAC Name

3-[2-(4-fluorophenyl)morpholine-4-carbonyl]-1,4,6-trimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-12-10-13(2)21(3)18(23)17(12)19(24)22-8-9-25-16(11-22)14-4-6-15(20)7-5-14/h4-7,10,16H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFABDJGYCGIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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